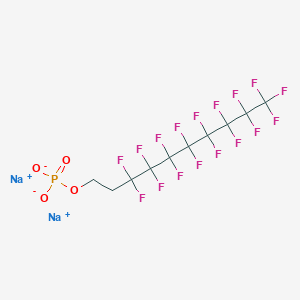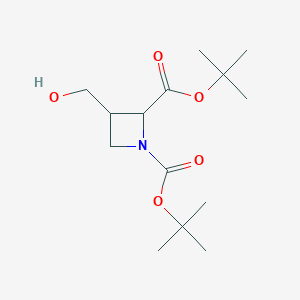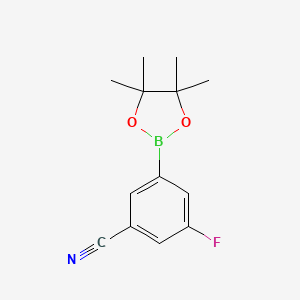
3-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitril
Übersicht
Beschreibung
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15BFNO2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein Borsäureester-Zwischenprodukt mit einem Benzolring, der häufig in der organischen Synthese verwendet wird. Sie spielt eine entscheidende Rolle beim Glykolschutz, der asymmetrischen Synthese von Aminosäuren und ermöglicht verschiedene Kupplungsreaktionen, darunter die Suzuki-Kupplung . Diese Reaktionen sind grundlegend für die Herstellung komplexer organischer Moleküle für die Pharmaindustrie und die Materialwissenschaften.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung werden Borsäureverbindungen wie diese als Enzyminhibitoren oder spezifische Ligandenmedikamente eingesetzt. Sie finden Anwendung bei der Behandlung von Tumoren und mikrobiellen Infektionen, da sie in der Lage sind, mit biologischen Molekülen hochspezifisch zu interagieren .
Krebsforschung
Die Verbindung hat in der Krebsforschung vielversprechende Ergebnisse gezeigt. Studien haben gezeigt, dass Enzyme, die von ähnlichen Borsäureverbindungen produziert werden, hochreaktive Sauerstoffspezies erzeugen können, was zu Apoptose in menschlichen Dickdarmkrebszellen und Nekrose in HeLa-Zellen führt, wenn oxidativer Stress induziert wird . Dies eröffnet potenzielle Wege für die Entwicklung neuer Krebsbehandlungen.
Kristallographie
Aufgrund ihrer gut definierten Struktur eignet sich diese Verbindung für kristallographische Studien. Sie kann verwendet werden, um Einkristalle für die Röntgenbeugung zu erhalten, was zum Verständnis der molekularen und elektronischen Strukturen neuer Materialien beiträgt .
Dichtefunktionaltheorie (DFT)-Studien
Die Molekülstruktur dieser Verbindung kann mit DFT berechnet werden. Dies ist unerlässlich, um die physikalischen und chemischen Eigenschaften neuer Verbindungen vorherzusagen, bevor sie synthetisiert werden, wodurch Zeit und Ressourcen im Forschungs- und Entwicklungsprozess eingespart werden .
Fluoreszenz-Sonden
Borsäureverbindungen, einschließlich dieser, können als Fluoreszenz-Sonden dienen. Sie werden verwendet, um verschiedene Substanzen wie Wasserstoffperoxid, Saccharide, Kupfer- und Fluoridionen sowie Katecholamin-Substanzen zu identifizieren. Diese Anwendung ist besonders nützlich in biochemischen Assays und der medizinischen Diagnostik .
Eigenschaften
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDTYZLFIFQZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674248 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935685-88-4 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
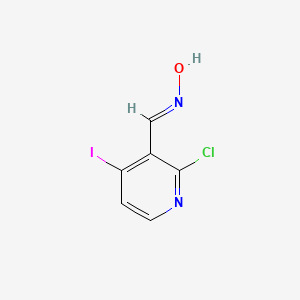
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
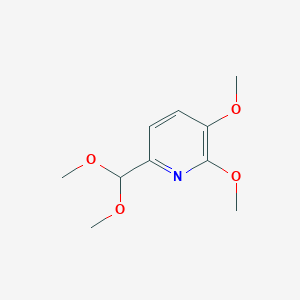
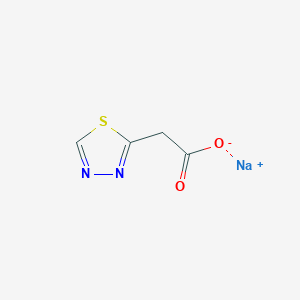
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
